Cas no 1882845-72-8 (N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide)

N-(2,2-ジメチルチエタン-3-イル)-3-メチルスルファニル-プロプ-2-エンアミドは、硫黄を含む複雑な構造を有する有機化合物です。この化合物は、チエタン環とメチルスルファニル基が結合したプロペナミド骨格を特徴とし、高い化学的安定性と反応性を示します。特に、硫黄原子を複数含む構造は、医薬品中間体や農薬原料としての応用可能性を有しています。また、立体障害を生じる2,2-ジメチル基により、選択的な反応が期待できる点が特長です。この化合物は、精密有機合成において有用なビルディングブロックとしての利用が検討されています。

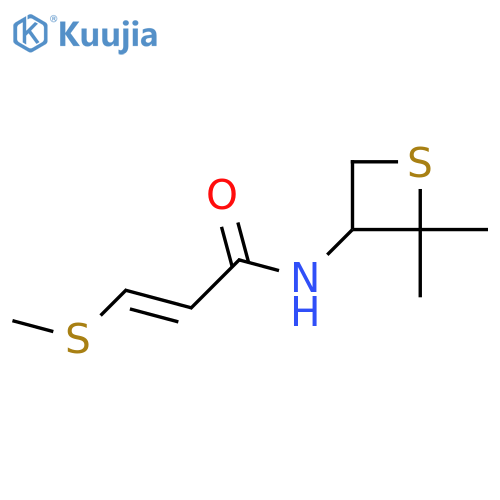

1882845-72-8 structure

商品名:N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide

CAS番号:1882845-72-8

MF:C9H15NOS2

メガワット:217.351499795914

CID:5221127

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(2,2-dimethylthietan-3-yl)-3-(methylthio)acrylamide

- N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide

-

- インチ: 1S/C9H15NOS2/c1-9(2)7(6-13-9)10-8(11)4-5-12-3/h4-5,7H,6H2,1-3H3,(H,10,11)/b5-4+

- InChIKey: TXPZAQURZMWKRP-SNAWJCMRSA-N

- ほほえんだ: C(NC1CSC1(C)C)(=O)/C=C/SC

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-10G |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 10g |

¥ 19,206.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5G |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 5g |

¥ 11,523.00 | 2023-04-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00803376-1g |

N-(2,2-Dimethylthietan-3-yl)-3-(methylthio)acrylamide |

1882845-72-8 | 97% | 1g |

¥5705.0 | 2023-03-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5g |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 5g |

¥11523.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250mg |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 250mg |

¥1538.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250.0mg |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 250.0mg |

¥1538.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5.0g |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 5.0g |

¥11523.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-100MG |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 100MG |

¥ 963.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250MG |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 250MG |

¥ 1,537.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-1G |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |

1882845-72-8 | 95% | 1g |

¥ 3,841.00 | 2023-04-14 |

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1882845-72-8 (N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1882845-72-8)N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide

清らかである:99%

はかる:1g

価格 ($):748.0